molecular formula C14H19ClN2 B1423890 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride CAS No. 1187927-14-5

6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride

Cat. No.: B1423890
CAS No.: 1187927-14-5
M. Wt: 250.77 g/mol
InChI Key: WDQHKKPNIBMYGU-UHFFFAOYSA-N
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Description

6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a piperidine ring attached to the indole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, 3-bromo-6-methylindole can react with piperidine under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole or piperidine ring.

    Reduction: Reduced forms of the indole or piperidine ring.

    Substitution: Substituted indole or piperidine derivatives.

Scientific Research Applications

6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-(piperidin-4-yl)-1H-indole: The free base form without the hydrochloride salt.

    3-(Piperidin-4-yl)-1H-indole: Lacks the methyl group at the 6-position.

    6-Methyl-1H-indole: Lacks the piperidine ring.

Uniqueness

6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride is unique due to the presence of both the indole core and the piperidine ring, which can confer distinct chemical and biological properties. The hydrochloride salt form can also enhance its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

6-methyl-3-piperidin-4-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11;/h2-3,8-9,11,15-16H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQHKKPNIBMYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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